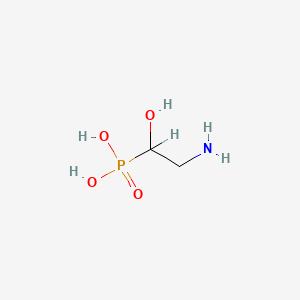

(2-Amino-1-hydroxyethyl)phosphonic acid

Übersicht

Beschreibung

(2-Amino-1-hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a carbon-phosphorus (C-P) bond. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid typically involves the reaction of epoxides with (aminomethyl)phosphonates under solvent-free conditions and without the use of catalysts . This method yields the desired product efficiently and is considered environmentally friendly due to the absence of solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of readily available starting materials, are likely to be employed to ensure sustainable and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield different phosphonate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are generally carried out under mild conditions to preserve the integrity of the C-P bond .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as medicine and agriculture .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1.1. Antiviral and Antibacterial Properties

AHEPA has been studied for its potential antiviral properties. The compound's structural similarity to phosphates allows it to interfere with viral replication processes. For instance, phosphonic acids have been shown to inhibit the activity of various viruses, including HIV and herpes simplex virus, by mimicking nucleotide structures .

1.2. Role in Phosphorus Metabolism

In microorganisms, AHEPA serves as an alternative source of phosphorus, crucial for survival in phosphorus-scarce environments. Research indicates that certain microbes can utilize AHEPA through unique carbon-phosphorus bond-cleaving reactions, thereby contributing to phosphorus cycling in ecosystems .

Pharmaceutical Applications

2.1. Drug Development

AHEPA is being explored as a scaffold for the development of new drugs due to its ability to mimic natural phosphates involved in biochemical pathways. Its derivatives have shown promise as potential treatments for conditions such as osteoporosis and cancer by targeting bone resorption processes .

2.2. Prodrugs and Bioavailability

Research indicates that AHEPA can be utilized in the design of prodrugs, which enhance the bioavailability and pharmacokinetic properties of active pharmaceutical ingredients (APIs). By modifying the structure of existing drugs with AHEPA derivatives, researchers aim to improve their therapeutic efficacy .

Agricultural Applications

3.1. Herbicidal Properties

AHEPA has been identified as having herbicidal properties similar to those of glyphosate, a widely used herbicide. Its ability to inhibit specific metabolic pathways in plants makes it a candidate for developing environmentally friendly herbicides .

3.2. Plant Growth Regulation

The compound has also been evaluated for its role in promoting plant growth by enhancing nutrient uptake and utilization efficiency, particularly in phosphorus-deficient soils .

Material Science Applications

4.1. Surface Functionalization

The phosphonic acid group in AHEPA allows for effective surface functionalization of various materials, including metals and metal oxides. This property is exploited in creating coatings that enhance corrosion resistance and improve adhesion properties .

4.2. Nanomaterials

AHEPA is used in the synthesis of nanomaterials, where it acts as a stabilizing agent for colloidal solutions and aids in the formation of nanocrystals, which have applications in drug delivery systems and imaging technologies .

Case Studies

Wirkmechanismus

The mechanism of action of (2-Amino-1-hydroxyethyl)phosphonic acid involves its interaction with metabolic enzymes, where it mimics the structure of natural phosphates and carboxylates. This mimicry allows the compound to inhibit specific enzymes, thereby affecting various biochemical pathways . The molecular targets include enzymes involved in phosphonate metabolism, such as 2-aminoethylphosphonate,2-oxoglutarate aminotransferase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Hydroxy-2-aminoethylphosphonic acid: This compound shares a similar structure but differs in its functional groups and biological activity.

(2-Acetamido-1-hydroxyethyl)phosphonic acid: Another similar compound with distinct chemical properties and applications.

Uniqueness

(2-Amino-1-hydroxyethyl)phosphonic acid is unique due to its specific combination of amino and hydroxyl groups attached to the phosphonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

(2-Amino-1-hydroxyethyl)phosphonic acid (AEP) is a phosphonic acid derivative that exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

AEP is characterized by the presence of an amino group, a hydroxyl group, and a phosphonic acid moiety. Its unique structure allows it to mimic biological phosphates, enabling it to interact with various enzymes and biological pathways.

The primary mechanism of action for AEP involves its ability to act as an enzyme inhibitor. By mimicking phosphates and carboxylates, AEP binds to the active sites of metabolic enzymes, particularly those involved in phosphate metabolism such as phosphatases and kinases. This binding can lead to inhibition of enzyme activity, affecting various biochemical pathways.

Biological Activities

-

Enzyme Inhibition : AEP has been shown to inhibit several key enzymes:

- Acetylcholinesterase (AChE) : AEP derivatives have demonstrated potential as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

- Phosphatases : The compound's structural similarity to phosphate allows it to inhibit phosphatases, which play critical roles in cellular signaling pathways.

- Antimicrobial Activity : Studies have indicated that AEP exhibits antimicrobial properties. It has been explored for its potential in drug design aimed at combating tuberculosis and other bacterial infections .

-

Anticancer Properties : AEP derivatives have shown promise in cancer research:

- Certain aminophosphonates derived from AEP have demonstrated selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .

- Research indicates that these compounds can outperform conventional chemotherapeutic agents like cisplatin in specific contexts .

Table 1: Summary of Biological Activities of AEP Derivatives

| Study | Activity | Cell Line/Organism | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Eng et al., 2018 | Antituberculosis | Mycobacterium tuberculosis | 132 ± 20 | Low toxicity in mammalian cells |

| Cheviet et al., 2020 | Antimalarial | Plasmodium falciparum | Not specified | Effectiveness depends on hydroxyl group |

| Zhang et al., 2020 | Anticancer | HeLa, MCF-7, HCT116 | 9.71 ± 0.47 (HeLa) | Superior activity compared to cisplatin |

| Shaikh et al., 2020 | AChE Inhibition | Various cell lines | Better than standard drugs | Potential for Alzheimer's treatment |

Applications in Medicine and Industry

- Drug Development : AEP is being investigated for its role in developing new enzyme inhibitors and antimicrobial agents. Its ability to inhibit key metabolic enzymes makes it a candidate for therapeutic applications in various diseases.

- Industrial Use : Beyond medicinal applications, AEP is utilized in producing flame retardants and plasticizers due to its chemical stability and reactivity .

Eigenschaften

IUPAC Name |

(2-amino-1-hydroxyethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTXIBKRJFIBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.